Product packaging for Praseodymium trifluoride(Cat. No.:CAS No. 13709-46-1)

Praseodymium trifluoride

Cat. No.: B084635
CAS No.: 13709-46-1
M. Wt: 197.90287 g/mol
InChI Key: BOTHRHRVFIZTGG-UHFFFAOYSA-K
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Description

Historical Context and Evolution of Praseodymium Trifluoride Studies

The story of this compound is intrinsically linked to the discovery of its constituent element, praseodymium. In 1885, Austrian chemist Carl Auer von Welsbach successfully separated "didymium" into two new elements: praseodymium and neodymium. ontosight.aiwikipedia.orgnewworldencyclopedia.org The name "praseodymium" originates from the Greek words "prasios," meaning "leek-green," and "didymos," meaning "twin," a nod to the green color of its salts and its close association with neodymium. wikipedia.orgnanografi.com

Following the isolation of praseodymium, researchers began investigating its compounds, including its fluorides. Early studies focused on the fundamental synthesis and characterization of this compound. ontosight.ai Initial preparation methods involved reactions such as combining praseodymium(III) nitrate (B79036) with sodium fluoride (B91410). wikipedia.org Over time, more advanced synthesis techniques were developed, including solid-state reactions and hydrothermal synthesis, to produce higher purity PrF₃ with specific characteristics. ontosight.ai The advancement of laboratory techniques has been crucial in enabling detailed characterization of its properties, paving the way for its diverse applications. ontosight.ai

Significance of this compound in Contemporary Materials Science

This compound has emerged as a critical material in various high-tech applications due to its unique optical, electronic, and magnetic properties. wikipedia.org Its significance is particularly pronounced in the following areas:

Lasers and Optical Amplifiers: One of the most prominent applications of PrF₃ is as a doping material for laser crystals and single-mode fiber optical amplifiers. attelements.comwikipedia.org When doped into fluoride glass, it enables the amplification of light signals, a crucial function in modern telecommunications. attelements.com

Scintillators and Phosphors: Praseodymium-doped materials are investigated for their potential as scintillators, which are materials that emit light when exposed to ionizing radiation. google.comnih.gov This property is vital for detectors used in medical imaging, high-energy physics, and security applications. nih.gov The fast decay time of Pr³⁺ emissions makes it an attractive candidate for applications requiring high count-rate capability. semanticscholar.org

Colorants in Glass and Ceramics: Praseodymium compounds, including the trifluoride, are used to impart a distinct and intense clean yellow color to glasses and enamels. attelements.comamericanelements.com

Catalysis: The unique electronic structure of praseodymium lends itself to catalytic applications. Praseodymium oxide, often used in conjunction with other materials, has shown promise in catalytic converters for automobiles to convert toxic carbon monoxide into less harmful carbon dioxide. nanografi.com

High-Strength Alloys: In combination with metals like magnesium, praseodymium is used to create high-strength alloys essential for manufacturing components for aircraft engines. newworldencyclopedia.orgnanografi.com

Scope and Objectives of Current this compound Research Endeavors

Contemporary research on this compound is focused on refining its properties for existing applications and exploring new technological frontiers. Key research objectives include:

Nanomaterials Synthesis: A significant area of current research is the synthesis of this compound nanoparticles. beilstein-journals.org Researchers are exploring methods like microwave-assisted hydrothermal synthesis and decomposition of metal-organic precursors to produce monodisperse nanoparticles with controlled size and shape. beilstein-journals.orgacs.org These nanomaterials are expected to exhibit enhanced properties and open up new applications in areas like catalysis and advanced sensors. beilstein-journals.org

Advanced Optical Materials: Scientists are actively investigating the nonlinear optical properties of PrF₃ and its use in novel laser systems and optical devices. osti.gov Studies on the electronic and optical properties of PrF₃ aim to better understand its band structure and reflectivity, which is crucial for designing new optical components. aip.orgscience.gov

Exploring New Oxidation States: Recent breakthroughs have demonstrated the existence of praseodymium in a +5 oxidation state, a discovery that challenges traditional understandings of lanthanide chemistry. uiowa.eduacs.org This finding could lead to the development of new compounds and materials with unprecedented properties and applications. uiowa.edu

Improving Scintillator Performance: Research continues to focus on improving the light yield, decay time, and energy resolution of PrF₃-based scintillators for more sensitive and faster radiation detection. semanticscholar.org

Interactive Data Tables

Below are interactive tables summarizing key properties and synthesis methods for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaPrF₃
AppearanceGreen crystalline solid wikipedia.org
Molar Mass197.9 g/mol attelements.com
Density6.267 g/cm³ wikipedia.org
Melting Point1370 °C wikipedia.org
Solubility in WaterSlightly soluble attelements.com

Table 2: Common Synthesis Reactions for this compound

ReactantsProductsReaction Type
Pr(NO₃)₃ + 3 NaFPrF₃ + 3 NaNO₃Precipitation wikipedia.org
Pr₂O₃ + 3 ClF₃2 PrF₃ + 1.5 O₂Halogenation wikipedia.org
Pr₂O₃ + 2 SF₆2 PrF₃ + 2 SOF₂ + O₂High-temperature reaction wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3Pr B084635 Praseodymium trifluoride CAS No. 13709-46-1

Properties

CAS No.

13709-46-1

Molecular Formula

F3Pr

Molecular Weight

197.90287 g/mol

IUPAC Name

praseodymium(3+);trifluoride

InChI

InChI=1S/3FH.Pr/h3*1H;/q;;;+3/p-3

InChI Key

BOTHRHRVFIZTGG-UHFFFAOYSA-K

SMILES

F[Pr](F)F

Canonical SMILES

[F-].[F-].[F-].[Pr+3]

Other CAS No.

13709-46-1

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Synthesis Methodologies for Praseodymium Trifluoride Materials

Crystal Growth Techniques for Bulk PrF₃ Single Crystals

The production of large, high-quality single crystals of PrF₃ is crucial for applications in areas such as magneto-optical devices. The Temperature Gradient Technique (TGT) has proven to be an effective method for this purpose, offering advantages over other techniques like the Czochralski or Bridgman-Stockbarger methods, particularly in achieving stable thermal distribution and allowing for in-situ annealing of the grown crystals. researchgate.net

Temperature Gradient Technique (TGT) for PrF₃ Crystal Growth

The Temperature Gradient Technique is a method used for growing bulk single crystals from a molten material. vnu.edu.vn In this process, a crucible containing the PrF₃ raw material is placed in a vertical furnace where a specific temperature gradient is established. vnu.edu.vn The density of the heating wire coiled along the furnace is varied to create this gradient, with the temperature being lowest at the bottom. vnu.edu.vn

The growth process is initiated by slowly cooling the furnace. Solidification begins at the bottom of the crucible, where a seed crystal may be placed to ensure a specific crystal orientation. vnu.edu.vnwafertech.co.uk The crystal then grows upwards from this seed as the cooling front moves through the melt. vnu.edu.vn This method allows for the successful growth of high-quality PrF₃ crystals. researchgate.netiaea.orgresearchgate.net

Considerations for High-Quality PrF₃ Crystal Growth

Achieving high-quality PrF₃ single crystals requires careful control over several parameters during the growth process. Key considerations include:

Thermal Distribution: A stable and well-controlled thermal gradient is paramount to prevent the formation of defects and ensure uniform crystal growth. researchgate.net The TGT method is noted for its stable thermal distribution. researchgate.net

In-situ Annealing: The ability to anneal the crystal within the furnace after growth is a significant advantage of the TGT method, as it helps to reduce internal stresses and improve crystal quality. researchgate.net

Atmosphere Control: For fluoride (B91410) crystals like PrF₃, growth is often carried out under a controlled atmosphere, such as CF₄, to prevent oxidation and other chemical reactions that could introduce impurities. researchgate.net

Raw Material Purity: The purity of the initial PrF₃ powder is critical, as impurities can be incorporated into the crystal lattice, leading to defects and negatively impacting optical and other properties.

Cooling Rate: The rate at which the furnace is cooled influences the formation of defects. vnu.edu.vn A slow and controlled cooling process is generally preferred to minimize stress and cracking.

Nanocrystalline Praseodymium Trifluoride Synthesis Routes

The synthesis of nanocrystalline PrF₃ has gained attention due to the unique size- and shape-dependent properties of nanomaterials. These methods offer pathways to produce PrF₃ particles with controlled morphologies for advanced applications.

Microwave-Assisted Hydrothermal Synthesis of PrF₃ Nanoparticles

Microwave-assisted hydrothermal synthesis is a rapid and energy-efficient method for producing PrF₃ nanoparticles. dntb.gov.uaarxiv.org This technique combines the advantages of hydrothermal synthesis (using water or other solvents under pressure and elevated temperature) with the rapid and uniform heating provided by microwaves. acs.org

In a typical synthesis, a praseodymium salt, such as praseodymium(III) nitrate (B79036), is dissolved in water. researchgate.netarxiv.org A fluoride source, like sodium fluoride (NaF) or ammonium (B1175870) fluoride (NH₄F), is then added to the solution, leading to the immediate precipitation of PrF₃. researchgate.netarxiv.org The resulting suspension is then subjected to microwave irradiation in a sealed vessel. researchgate.netarxiv.org The microwave heating accelerates the crystallization process, leading to the formation of PrF₃ nanoparticles in a significantly shorter time compared to conventional heating methods. researchgate.netarxiv.org For instance, PrF₃ hollow nanostructures with a mean particle size of approximately 31 nm have been synthesized using this method with a refluxing time of just 20 minutes. acs.org

Colloidal Chemistry Approaches for PrF₃ Nanoparticle Fabrication

Colloidal chemistry methods offer a "bottom-up" approach to fabricating PrF₃ nanoparticles with a high degree of control over their size and shape. kiche.or.krfiveable.me These methods involve the chemical reaction of precursors in a solvent, often in the presence of a capping agent or surfactant to control particle growth and prevent aggregation.

One common colloidal approach involves the reaction of a praseodymium precursor, such as praseodymium nitrate, with a fluoride source in a suitable solvent. researchgate.net The reaction is typically carried out under vigorous stirring to ensure a homogeneous mixture. researchgate.net The resulting colloidal precipitate of PrF₃ is then collected and purified. researchgate.net The use of different precursors and the control of reaction conditions allow for the tuning of the nanoparticle characteristics. researchgate.netarxiv.org

Influence of Reaction Parameters on PrF₃ Nanoparticle Morphology and Size

The final morphology and size of PrF₃ nanoparticles are highly dependent on the specific reaction parameters employed during synthesis. nih.govscielo.org.co Understanding and controlling these parameters is crucial for tailoring the properties of the resulting nanomaterials. nih.gov

Key parameters and their influence include:

Precursors: The choice of praseodymium and fluoride precursors has a significant influence on the shape of the synthesized nanoparticles. researchgate.netarxiv.org For example, using praseodymium oxide versus praseodymium nitrate as the starting material can lead to different particle morphologies. researchgate.netarxiv.org

Reaction Time: In microwave-assisted hydrothermal synthesis, the duration of the microwave irradiation directly impacts the size of the nanoparticles. researchgate.netarxiv.org It has been observed that the nanoparticle size can increase with longer reaction times, with a growth rate of roughly 10 nm per hour reported at a specific microwave power level. arxiv.org

Temperature: The reaction temperature affects the kinetics of nucleation and growth, thereby influencing the final particle size and crystallinity.

pH of the Suspension: The pH of the reaction mixture can influence the surface charge of the nanoparticles and their tendency to agglomerate. researchgate.netarxiv.org In some syntheses, the pH is adjusted to a specific range (e.g., 4.0-5.0) using ammonia. researchgate.netarxiv.org

Stirring: Vigorous stirring is important for ensuring a uniform reaction environment, which can lead to smaller and more uniform nanoparticles. acs.org

ParameterInfluence on Nanoparticle Characteristics
Precursor Type Affects the shape of the synthesized nanoparticles. researchgate.netarxiv.org
Reaction Time Directly impacts the size of the nanoparticles, with longer times generally leading to larger particles. researchgate.netarxiv.org
Temperature Influences nucleation and growth kinetics, affecting size and crystallinity.
pH Affects particle surface charge and agglomeration. researchgate.netarxiv.org
Stirring Promotes uniformity, potentially leading to smaller and more uniform particles. acs.org

Fabrication of Hollow PrF₃ Nanoparticles

The synthesis of hollow this compound (PrF₃) nanoparticles can be achieved through methods such as microwave-assisted hydrothermal treatment. researchgate.net This process typically involves the reaction of a praseodymium precursor with a fluoride source in an aqueous solution under microwave irradiation. academax.comarxiv.org

Detailed research findings indicate that the choice of precursors and the duration of the hydrothermal reaction significantly influence the morphology and size of the resulting nanoparticles. arxiv.org For instance, one method begins with praseodymium oxide (Pr₂O₃) being dissolved in nitric acid (HNO₃) to form praseodymium nitrate, Pr(NO₃)₃. arxiv.org A light green colloidal precipitate of PrF₃ is formed immediately upon the addition of sodium fluoride (NaF) to this solution. arxiv.org The pH is adjusted, and the suspension is then subjected to microwave irradiation in a hydrothermal reactor. arxiv.org The microwave heating accelerates the reaction, leading to the formation of hollow, sphere-like nanoparticles with high purity and crystallinity, as confirmed by X-ray diffraction (XRD) and transmission electron microscopy (TEM). researchgate.net

The duration of the microwave-assisted hydrothermal treatment has been identified as a critical parameter for controlling the size of the nanoparticles. arxiv.org Experimental data shows a direct correlation between the reaction time and the average particle size. arxiv.org

Table 1: Effect of Hydrothermal Reaction Time on PrF₃ Nanoparticle Size This table illustrates the relationship between the duration of the microwave hydrothermal reaction and the resulting average size of the PrF₃ nanoparticles, based on experimental synthesis data.

Sample IDPrecursor ReactionHydrothermal Reaction Time (minutes)Average Particle Size (nm)
Sample 1Pr₂O₃ + HNO₃; then NaF021
Sample 2Pr₂O₃ + HNO₃; then NaF2031
Sample 3Pr₂O₃ + HNO₃; then NaF4052
Sample 4Pr₂O₃ + HNO₃; then NaF6060

Data sourced from a study on PrF₃ nanoparticle synthesis. arxiv.org

Thin Film Deposition of this compound and Related Compounds

Ion-Assisted Electron Beam Evaporation of PrF₃-Doped Thin Films

Ion-assisted electron beam evaporation is a physical vapor deposition technique used to fabricate high-quality, dense thin films. angstromengineering.comkorvustech.com This method combines the evaporation of a source material by a focused electron beam with the simultaneous bombardment of the growing film by a beam of ions. angstromengineering.comebeammachine.com The ion bombardment imparts additional energy to the depositing atoms, which enhances surface mobility, leading to improved film density, adhesion, and microstructure. angstromengineering.com This technique is particularly advantageous for producing optical coatings and other functional films where precise control over material properties is essential. angstromengineering.comebeammachine.com

In the context of this compound, this method has been successfully employed to create PrF₃-doped thin films. For example, transparent conductive oxide films of Praseodymium and Fluorine co-doped Tin Dioxide (PFTO) have been prepared using ion-assisted electron beam deposition. researchgate.net In this process, a target material containing both SnO₂ and PrF₃ is evaporated. The resulting film's properties, such as electrical resistivity and work function, can be systematically tuned by varying the concentration of PrF₃ in the evaporation target. researchgate.net Research has shown that the work function of these PFTO films can be precisely controlled by the mole percent of PrF₃, which is a critical factor for optimizing the performance of optoelectronic devices. researchgate.net

Table 2: Influence of PrF₃ Content on the Work Function of PFTO Films This table shows the measured work function of Pr and F co-doped SnO₂ (PFTO) thin films as a function of the PrF₃ molar percentage in the deposition target.

PrF₃ in Target (mol.%)Work Function (eV)
05.26
15.25
35.15
55.07
74.98

Data derived from a study on PFTO transparent conductive films. researchgate.net

Fabrication of PrF₃-Containing Ceramics

Hot-Pressed (HP) Sintering for PrF₃-Doped Transparent Ceramics

Hot-Pressed (HP) sintering is an effective method for fabricating dense, transparent ceramics. aalto.fi The technique involves simultaneously applying high temperature and uniaxial pressure to a powder compact within a die. researchgate.net This applied pressure enhances mass transfer and diffusion between powder particles, which significantly lowers the required sintering temperature and shortens the processing time compared to conventional pressureless sintering. researchgate.net

This methodology has been utilized to produce transparent ceramics doped with this compound, such as PrF₃-doped Strontium Fluoride (SrF₂) ceramics. researchgate.netresearchgate.net In a typical process, precursor nanopowders are placed in a graphite (B72142) mold and subjected to elevated temperatures and pressures. researchgate.net Studies have investigated the influence of PrF₃ concentration and sintering temperature on the microstructure and optical properties of the final ceramic product. researchgate.net It has been found that doping with PrF₃ can positively impact the optical transmittance of SrF₂ ceramics. researchgate.netresearchgate.net The highest transmittance is often achieved at specific doping levels and sintering temperatures, beyond which optical quality may decline due to factors like grain size and scattering. researchgate.netresearchgate.net

Table 3: Optical Transmittance of Pr:SrF₂ Ceramics This table presents the optical transmittance of PrF₃-doped SrF₂ ceramics at different wavelengths, highlighting the effect of doping concentration and sintering temperature.

PrF₃ Doping (wt%)Sintering Temperature (°C)Transmittance at 350 nm (%)Transmittance at 1200 nm (%)
595090.491.9
Not Specified90090.491.7

Data sourced from studies on the fabrication and optical characterization of PrF₃-doped SrF₂ transparent ceramics. researchgate.netresearchgate.netresearchgate.net


Structural Characterization and Advanced Analysis of Praseodymium Trifluoride

Determination of PrF₃ Crystal Structure

The precise determination of the crystal structure of praseodymium trifluoride is fundamental to understanding its physical and chemical properties. Several sophisticated techniques are employed to elucidate the atomic arrangement within the PrF₃ lattice.

Electron Diffraction Methods for PrF₃ Structure Elucidation

Electron diffraction (ED) is a powerful technique for determining the crystal structure of materials, especially for nanocrystalline and thin-film samples. researchgate.net Due to the strong interaction of electrons with matter, high-resolution diffraction data can be obtained from crystals that are orders of magnitude smaller than those required for X-ray diffraction. mdpi.comnih.gov Three-dimensional electron diffraction (3DED) methods, in particular, have seen rapid development and are capable of ab initio structure determination from nano- or submicron-sized crystals. mdpi.comresearchgate.net Techniques like continuous rotation electron diffraction can acquire a complete dataset in a short time with a low electron dose, which is crucial for beam-sensitive materials. mdpi.com While direct application examples for PrF₃ are not abundant in the provided search results, the principles of electron diffraction, including selected area electron diffraction (SAED), are used to confirm the crystallinity of REF₃ (rare-earth fluoride) nanoparticles in general. beilstein-journals.orgnih.gov

X-ray Diffraction (XRD) Analysis of PrF₃ Materials

Below is an interactive table summarizing the key applications of XRD in the analysis of PrF₃ and related materials.

Application of XRD Information Obtained Example Material Citation
Phase IdentificationConfirms the crystalline phase of the material.Pr³⁺,Y³⁺:SrF₂ d-nb.info
Crystallinity AssessmentDetermines the degree of order in the crystal structure.NaRF₄ (R=Ce,Y,Gd) researchgate.net
Purity AnalysisDetects the presence of secondary or impurity phases.REF₃ nih.gov
Lattice Parameter DeterminationMeasures the dimensions of the unit cell.PrCl₃ materialsproject.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for PrF₃ Microstructure

Transmission electron microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for visualizing the microstructure of materials at the nanoscale. ceric-eric.euyoutube.com TEM provides detailed information on particle size, shape, and morphology. nih.govusm.my For instance, TEM has been used to characterize the nearly spherical and partially agglomerated nature of REF₃ nanoparticles. beilstein-journals.org

HRTEM allows for direct imaging of the atomic lattice, enabling the visualization of crystal defects, grain boundaries, and interfaces with atomic resolution. usm.mywikipedia.org This level of detail is crucial for understanding how the microstructure influences the material's properties. thermofisher.com The capability of HRTEM to resolve individual atomic columns makes it a powerful technique for detailed structural characterization. ceric-eric.eu While specific HRTEM studies on PrF₃ were not detailed in the search results, the general applicability of the technique for characterizing the microstructure of nanostructured materials is well-established. usm.myresearchgate.net

This interactive table highlights the capabilities of TEM and HRTEM in materials characterization.

Technique Capabilities Information Provided Citation
TEMImaging of morphology and microstructure.Particle size, shape, and aggregation state. nih.govusm.my
HRTEMAtomic-resolution imaging of the crystal lattice.Crystal defects, grain boundaries, atomic arrangements. usm.mywikipedia.org
SAED (in TEM)Electron diffraction from a selected area.Confirmation of crystallinity and phase identification. beilstein-journals.orgnih.gov

Advanced Methodologies for PrF₃ Crystal Structure Determination from Powder Diffraction (e.g., Generative Machine Learning)

Microstructural Evolution and Control in PrF₃-Based Ceramics

The performance of ceramic materials is intrinsically linked to their microstructure. nih.gov The evolution of the microstructure, including grain size and porosity, during processing significantly impacts the final properties of PrF₃-based ceramics. researchgate.net For instance, in the fabrication of transparent ceramics, achieving a dense and fine-grained microstructure is crucial. d-nb.info

The synthesis method and subsequent processing steps, such as hot-pressing and hot isostatic pressing (HIP), play a critical role in controlling the microstructural evolution. d-nb.info The starting powders, often composed of nanoparticle agglomerates, undergo densification and grain growth during sintering. d-nb.inforesearchgate.net Co-doping with other ions, such as Y³⁺ in Pr³⁺:SrF₂ ceramics, can influence this microstructural evolution and enhance desired properties like luminescence. d-nb.info Understanding and controlling these processes are key to fabricating high-quality PrF₃-based ceramics for applications like lasers. d-nb.info

Phase Purity and Crystallinity Assessments in Synthesized PrF₃ Materials

Ensuring the phase purity and high crystallinity of synthesized PrF₃ materials is essential for achieving optimal performance. researchgate.net Phase purity refers to the absence of undesirable crystalline phases, while compositional purity relates to the absence of chemical contaminants. particularmaterials.com

X-ray diffraction (XRD) is the primary technique for assessing phase purity, as it can detect the presence of different crystalline phases. particularmaterials.com The sharpness of the XRD peaks is a good indicator of the material's crystallinity. researchgate.net For example, in the synthesis of NaRF₄ nanocrystals, the reaction conditions are optimized to obtain a pure hexagonal phase with good crystallinity, which is confirmed by XRD. researchgate.net In addition to XRD, techniques like selected area electron diffraction (SAED) and high-resolution X-ray photoelectron spectroscopy (HR-XPS) can also be used to verify phase purity and the absence of impurities like oxides. nih.gov

Spectroscopic Investigations of this compound Systems

Spectroscopic Investigations of Praseodymium Trifluoride Systems

Optical Spectroscopy of Pr³⁺ Ions in PrF₃ and PrF₃-Doped Hosts

The trivalent praseodymium ion (Pr³⁺) exhibits a complex energy level structure that gives rise to a rich variety of optical phenomena. Its unique electronic configuration, [Xe]4f², results in numerous energy levels within the 4f shell, as well as higher-energy levels corresponding to the 4f5d configuration. The spectroscopic properties of Pr³⁺ are highly sensitive to the host material, making praseodymium trifluoride (PrF₃) and PrF₃-doped fluoride (B91410) crystals subjects of extensive research for applications in lasers, phosphors, and quantum-cutting materials.

The excitation and emission spectra of Pr³⁺ are characterized by transitions within the 4f² configuration and between the 4f² and 4f5d configurations. In PrF₃ and other fluoride hosts like Lanthanum trifluoride (LaF₃), Calcium fluoride (CaF₂), Strontium fluoride (SrF₂), and Barium fluoride (BaF₂), the optical spectra reveal detailed information about the interaction between the Pr³⁺ ion and the surrounding crystal lattice. iaea.orgaip.orgosti.gov

When excited with high-energy sources such as synchrotron radiation, PrF₃ exhibits emission bands originating from the ¹S₀ level of the Pr³⁺ ion. acs.orgresearchgate.net However, the emission from the ³P₀ multiplet is often very weak due to non-radiative decay caused by cross-relaxation processes. acs.org The excitation spectra of PrF₃ in the UV/vacuum-UV (VUV) range show the ³H₄ → ¹S₀ transition, along with broad bands from the inter-configurational 4f² → 4f5d transitions. acs.orgresearchgate.net The absorption spectra of PrF₃-doped AlF₃ glass show a strong absorption peak around 476 nm. optica.orgresearchgate.net

In hosts like CaF₂, SrF₂, and BaF₂ doped with PrF₃, the excitation spectra of 4f-4f and 5d-4f transitions are substantially different, indicating distinct excitation mechanisms. iaea.orgscispace.com The 4f-4f transitions are efficiently excited via energy transfer from excitons created near the Pr³⁺ ions. iaea.org In BaF₂:Pr³⁺, a prominent excitation peak around 19.5 eV suggests a resonant energy transfer from cross-luminescence centers. scispace.com

The following table summarizes key emission transitions observed for Pr³⁺ in PrF₃ and other fluoride hosts.

Host MaterialExcitation (nm)Emission Peak (nm)TransitionReference
PrF₃VUV~407¹S₀ → ¹I₆ acs.orgresearchgate.net
PrF₃VUV~343¹S₀ → ¹G₄ acs.orgresearchgate.net
PrF₃VUV~271¹S₀ → ³F₄ acs.orgresearchgate.net
SrF₂:Pr³⁺439488³P₀→³H₄ halide-crylink.com
SrF₂:Pr³⁺332612³P₀→³H₆ aip.org
BaYF₅:Pr³⁺4442574f5d → ³H₄ acs.org
KLaF₄:Pr³⁺160406¹S₀ → ¹I₆ semanticscholar.orgmdpi.com
KLaF₄:Pr³⁺160484³P₀ → ³H₄ semanticscholar.orgmdpi.com

The electronic energy levels of the Pr³⁺ ion arise from the 4f² and 4f¹5d¹ electron configurations. The transitions within the 4f² configuration (4f-4f) are parity-forbidden and typically result in sharp, narrow emission and absorption lines. Conversely, the 4f-5d transitions are parity-allowed, leading to broad, intense bands and short emission lifetimes. dtic.mil

The relative energy position of the lowest 4f5d state and the ¹S₀ multiplet of the 4f² configuration is crucial in determining the luminescence characteristics of Pr³⁺-doped materials. dtic.mil

If the lowest 4f5d level is above the ¹S₀ level: Excitation into the 4f5d bands can be followed by non-radiative relaxation to the ¹S₀ state. This enables a two-step photon emission process known as photon cascade emission (PCE), where the first photon is emitted from the ¹S₀ → ¹I₆ transition, followed by a second photon from the ³P₀ level. semanticscholar.orguu.nl This phenomenon is observed in hosts like YF₃ and KLaF₄. semanticscholar.orgmdpi.com

If the lowest 4f5d level is below the ¹S₀ level: The ¹S₀ multiplet is located within the energetically broad 4f5d states. High-energy excitation leads predominantly to broad-band UV emission due to 4f5d → 4f² transitions. dtic.miluu.nl This is the case for Pr³⁺ in hosts like LiYF₄ and CaF₂ under certain site symmetries. uu.nlresearchgate.net

In PrF₃, studies using synchrotron radiation have identified the ³H₄ → ¹S₀ transition at approximately 46858 cm⁻¹ (about 213 nm). Broad absorption bands are also observed, which are attributed to the 4f² → 4f5d transitions. acs.orgresearchgate.net The energy of the lowest 4f → 5d transition of Pr³⁺ can be estimated from that of Ce³⁺ in the same host lattice. tudelft.nl The absorption spectrum of PrF₃ has been compared with calculated spectra for the free Pr³⁺ ion, providing insight into the electronic structure. researchgate.net

The table below presents some of the key electronic energy levels for the Pr³⁺ ion.

Energy LevelApproximate Energy (cm⁻¹)ConfigurationReference
³H₄04f² acs.org
³P₀~20,7004f² dtic.mil
¹S₀~46,8584f² acs.orgresearchgate.net
4f5d (lowest state)>47,000 (in PrF₃)4f5d acs.orgresearchgate.net

Upconversion (UC) is a process where lower-energy photons are converted into higher-energy emitted photons. nih.gov In Pr³⁺-doped materials, this phenomenon allows for the generation of ultraviolet (UV) and even deep-UV (UVC) light from visible (typically blue) laser excitation. acs.orgacs.orgmdpi.com This is generally a two-photon process, and the relationship between the integrated emission intensity (I) and the pump power (P) follows the rule I ∝ Pⁿ, where n is the number of photons involved. For a two-photon process, the slope of a log(I) vs. log(P) plot is approximately 2. acs.org The primary mechanisms responsible for upconversion in Pr³⁺ systems are two-photon energy-transfer upconversion (ETU) and excited state absorption (ESA). acs.orgacs.org

Energy-Transfer Upconversion (ETU) involves the interaction of two nearby Pr³⁺ ions. The process can be described as follows:

Two adjacent Pr³⁺ ions are excited from the ground state (³H₄) to an intermediate excited state (e.g., ³P₂) by absorbing two photons from the excitation source (e.g., a 444 nm laser). acs.org

One of the excited ions transfers its energy to the neighboring excited ion. This first ion then returns non-radiatively to the ground state. acs.orgacs.org

The second ion, having received this additional energy, is promoted to a much higher energy level, typically the 4f5d state. acs.org

Finally, this highly excited ion relaxes radiatively back to a lower level (like the ³H₄ ground state), emitting a high-energy upconverted photon (e.g., UV-C light). acs.org

The efficiency of the ETU mechanism is highly dependent on the distance between the interacting Pr³⁺ ions, and therefore on the dopant concentration. acs.org

The Excited State Absorption (ESA) mechanism involves only a single Pr³⁺ ion. acs.org It is a sequential two-photon absorption process:

A Pr³⁺ ion in the ground state (³H₄) absorbs a first photon, promoting it to an intermediate excited state, such as the ³P₀ or ³P₂ level. acs.orgacs.org

Before it can relax back to the ground state, the already excited ion absorbs a second photon from the same laser source. acs.org

This second absorption provides the necessary energy to elevate the ion to a higher excited state, such as the 4f¹5d¹ configuration. acs.org

The ion then radiatively decays from this high-energy state, emitting an upconverted photon of shorter wavelength. acs.org

Both ESA and ETU can occur simultaneously in Pr³⁺-doped materials, with their relative contributions depending on factors like Pr³⁺ concentration and the host matrix. acs.org

Luminescence quenching refers to any process that decreases the fluorescence intensity of a material. In PrF₃-containing systems, a primary quenching mechanism is concentration quenching, which becomes significant as the concentration of Pr³⁺ ions increases. halide-crylink.comaip.org

This phenomenon is predominantly caused by cross-relaxation (CR) processes between adjacent Pr³⁺ ions. aip.orgnih.gov In a cross-relaxation event, an excited Pr³⁺ ion transfers part of its energy to a nearby ground-state Pr³⁺ ion, resulting in both ions ending up in intermediate energy states. This process effectively bypasses the desired radiative decay pathway, thus quenching the luminescence. For example, the emission from the ³P₀ and ¹D₂ states can be notably quenched by cross-relaxation. nih.govrsc.org

Fluorescence Decay Kinetics and Lifetime Analysis in PrF₃-Containing Materials

The study of fluorescence decay kinetics and the analysis of excited-state lifetimes are crucial for understanding the efficiency and dynamics of luminescent materials. In PrF₃-containing materials, the decay characteristics of Pr³⁺ luminescence are influenced by factors such as the host matrix, temperature, and the presence of other rare-earth ions.

Time-Correlated Single Photon Counting (TCSPC) is a primary technique used to measure fluorescence lifetimes, providing data that can be fitted to exponential decay models to determine the lifetime (τ). harvard.eduroyalsocietypublishing.org For complex systems, the decay may be multi-exponential, requiring more advanced analysis to extract meaningful kinetic information. nih.gov

In undoped PrF₃, the intrinsic lifetime of the Pr³⁺ luminescence is approximately 580 ns. wat.edu.pl However, the introduction of other ions can significantly alter the decay kinetics. For instance, doping PrF₃ with Cerium (Ce³⁺) leads to a shortening of the Pr³⁺ luminescence decay time due to energy transfer from Pr³⁺ to Ce³⁺ ions. This effect is concentration-dependent, with the decay time decreasing as the Ce³⁺ concentration increases. wat.edu.pl In heavily doped samples, the decay is dominated by the fast intrinsic lifetime of the Ce³⁺ emission. wat.edu.pl

The decay kinetics can also be influenced by the specific electronic transition being monitored. For example, in LiPrP₄O₁₂, luminescence from 4f²-4f² transitions of Pr³⁺ exhibits a decay time of approximately 290 ns at 10 K. researchgate.net This reduced lifetime compared to typical microsecond-range values for parity-forbidden 4f-4f transitions is attributed to the mixing of the ¹S₀ state with the 4f5d configuration of Pr³⁺. researchgate.net In contrast, the 4f5d → ³Hⱼ transitions show a faster decay component of around 12 ns. researchgate.net

The table below summarizes some of the reported fluorescence decay lifetimes for Pr³⁺ in various fluoride-based host materials.

MaterialPr³⁺ TransitionLifetime (ns)Notes
Undoped PrF₃-~580Intrinsic lifetime of Pr³⁺ luminescence. wat.edu.pl
1% Ce-doped PrF₃Pr³⁺ emission32.2Dominant decay time, shortened by energy transfer to Ce³⁺. wat.edu.pl
3% Ce-doped PrF₃Pr³⁺ emission20.2Further shortening of decay time with increased Ce³⁺ concentration. wat.edu.pl
LiPrP₄O₁₂4f²-4f² transitions290Measured at 10 K. researchgate.net
LiPrP₄O₁₂4f5d → ³Hⱼ transitions~12Fast decay component. researchgate.net

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing Raman and infrared (IR) techniques, provides fundamental insights into the lattice dynamics of crystalline materials like PrF₃. researchgate.net These methods probe the vibrational modes (phonons) of the crystal lattice, which are determined by the atomic masses and the interatomic forces. libretexts.org

Raman spectroscopy is a powerful non-destructive technique for investigating the phonon modes in solids. aps.orgrsc.org In this technique, a sample is illuminated with monochromatic light, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the energies of the vibrational modes of the material.

For praseodymium-based pyrochlores such as Pr₂Zr₂O₇ and Pr₂Ir₂O₇, Raman scattering has been used to identify the Raman-active phonon modes. aps.orgrutgers.edu The experimental data, often supported by density functional theory (DFT) calculations, allow for the assignment of the observed peaks to specific vibrational symmetries (e.g., A₁g, E₉, T₂₉). aps.orgrutgers.edu While specific Raman spectra for pure PrF₃ are not extensively detailed in the provided search results, the study of similar materials provides a framework for how such an analysis would be conducted. The analysis of phonon modes in materials with similar crystal structures can offer valuable comparative insights.

The table below shows a hypothetical structure for presenting Raman spectroscopy data for PrF₃, based on common practices in the field.

Phonon Mode SymmetryExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
A₁g---
E₉---
T₂₉---

Infrared (IR) spectroscopy is a complementary technique to Raman spectroscopy that probes molecular and lattice vibrations. libretexts.orgmsu.edu A molecule absorbs IR radiation when the frequency of the radiation matches the natural vibrational frequency of the molecule, and this vibration causes a change in the molecule's dipole moment. youtube.com IR spectroscopy is particularly useful for identifying functional groups and for studying the vibrations of bonds between metal atoms and ligands in inorganic compounds. libretexts.org

While the search results mention a study on the infrared and Raman spectra of nitrogen trifluoride, specific experimental IR absorption data for PrF₃ are not provided. aip.org However, theoretical calculations of vibrational frequencies for similar lanthanide trifluorides have been performed. For example, calculated IR intensities and vibrational frequencies have been reported for other LnF₃ compounds. aps.org A comprehensive IR spectroscopic investigation of PrF₃ would involve measuring the absorption spectrum and assigning the observed bands to specific stretching and bending vibrational modes of the Pr-F bonds.

The following table illustrates how IR spectroscopic data for PrF₃ could be presented.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Intensity
Pr-F Stretch (Asymmetric)---
Pr-F Stretch (Symmetric)---
F-Pr-F Bend---

In many materials, electronic transitions can be coupled with the absorption or emission of phonons. These phonon-assisted transitions are particularly important in materials with low probabilities of purely electronic transitions. In Pr³⁺-doped materials, phonon-assisted processes can play a significant role in both absorption and non-radiative relaxation. acs.org

For instance, in Pr³⁺/Yb³⁺-codoped fluoroindate glasses, the upconversion emission process involves phonon-assisted absorption and energy transfer. researchgate.net Similarly, in Pr³⁺-doped BaYF₅ nanoparticles, the low phonon energy of the fluoride host minimizes non-radiative multiphonon relaxation, leading to efficient luminescence. acs.org The energy gap between electronic levels determines the number of phonons required to bridge the gap; if five or more phonons are needed, non-radiative transitions are generally negligible. acs.org However, other processes like cross-relaxation can provide alternative pathways for depopulating excited states. acs.org

The interaction between phonons and the electronic states of Pr³⁺ can also lead to lifetime broadening of the spectral lines, a phenomenon that has been studied as a function of temperature in Pr³⁺-doped LaF₃. aps.org

Spin-phonon coupling refers to the interaction between the magnetic (spin) degrees of freedom and the lattice vibrations (phonons) in a material. nso-journal.org This coupling can lead to a variety of interesting physical phenomena, including modifications of phonon frequencies and lifetimes in the presence of magnetic ordering. gfz-potsdam.de

In praseodymium-based pyrochlores like Pr₂Zr₂O₇ and Pr₂Ir₂O₇, a comparative study of their Raman phonon spectra has been used to identify magneto-elastic coupling. aps.org While PrF₃ itself is not typically considered a magnetic material in the same vein as these pyrochlores, the principles of spin-phonon coupling are relevant to understanding the behavior of Pr³⁺ ions in various crystal lattices, particularly in materials where magnetic interactions are present. The coupling between the spin state of the Pr³⁺ ion and the surrounding lattice vibrations can influence both the magnetic and vibrational properties of the material. aps.orguam.es

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Studies of PrF₃

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques that probe the local magnetic environments of atomic nuclei and unpaired electrons, respectively. acs.org

EPR spectroscopy is particularly suited for studying paramagnetic materials, such as those containing Pr³⁺ ions. osti.gov Studies on Gd³⁺ ions doped into PrF₃ single crystals have been conducted to probe the local crystalline field. aip.org The EPR spectra of Gd³⁺ in various rare-earth trifluorides, including PrF₃, show that the crystal field parameters vary systematically with the ionic radius of the host rare-earth ion. aip.org These studies have confirmed the C₂ᵥ symmetry of the local crystalline field at the Gd³⁺ site in these fluoride hosts. aip.org

Nuclear Quadrupole Resonance (NQR), a technique related to NMR, has been used to study trivalent praseodymium in lanthanum trifluoride (LaF₃), a material with a similar crystal structure to PrF₃. aps.org These studies have provided detailed information about the enhanced nuclear Zeeman tensor and the local site symmetry of the Pr³⁺ ion. aps.org Optically detected multipulse NQR has been employed to measure the coherence decay times of Pr³⁺ in LaF₃ in zero and weak magnetic fields, providing insights into the spin dynamics. aps.org

The table below summarizes key findings from NQR studies on Pr³⁺ in LaF₃.

TechniqueMaterialKey FindingReference
NQRPr³⁺ in LaF₃Determined magnitudes and orientation of the enhanced nuclear Zeeman tensor for six magnetically inequivalent sites. aps.org
NQRPr³⁺ in LaF₃Concluded that the Pr³⁺ site symmetry is C₂ and not Cₛ. aps.org
Optically Detected NQRPr³⁺ in LaF₃Measured coherence decay time of 51 µs in zero static magnetic field. aps.org
EPRGd³⁺ in PrF₃Crystal field parameters increase with decreasing difference in ionic radii of Gd³⁺ and Pr³⁺. aip.org

Magnetic Properties and Phenomena in Praseodymium Trifluoride Systems

Static Magnetic Susceptibility of PrF₃

The static magnetic susceptibility (χ) of a material quantifies its magnetic response to an applied static magnetic field. For paramagnetic materials like PrF₃, this response is temperature-dependent and provides insights into the magnetic moments of the constituent ions.

The magnetic susceptibility of paramagnetic materials often follows the Curie-Weiss law, which describes the inverse relationship between susceptibility and temperature above a certain ordering temperature. The law is expressed as:

χ = C / (T - θ)

where:

χ is the magnetic susceptibility

C is the Curie constant, which is material-specific

T is the absolute temperature

θ is the Weiss constant, often referred to as the paramagnetic Curie temperature.

For Praseodymium(III) compounds, the magnetic behavior is primarily dictated by the Pr³⁺ ion, which has a 4f² electron configuration and a ³H₄ ground state. At room temperature, the magnetic susceptibility of Pr(III) compounds is consistent with that of a magnetically uncoupled Pr³⁺ ion. mdpi.com As the temperature decreases, the magnetic susceptibility of PrF₃ is expected to increase. In many paramagnetic materials, the product of molar magnetic susceptibility (χₘ) and temperature (T), χₘT, remains constant at high temperatures. However, for Pr³⁺ ions, the χₘT value typically decreases upon cooling. This deviation from simple Curie law behavior (where θ = 0) is due to the depopulation of the crystal field levels of the Pr³⁺ ion at lower temperatures. mdpi.com

A study on a series of mononuclear Pr(III) complexes demonstrated this behavior, where the χₘT values at 300 K were in the range of the theoretical value for an uncoupled Pr(III) ion (1.60 cm³·mol⁻¹·K) and gradually decreased upon cooling. mdpi.com This general trend is anticipated for PrF₃ as well.

The paramagnetic Curie temperature (θ) provides information about the nature and strength of the magnetic interactions between the magnetic ions. A positive θ suggests ferromagnetic interactions (a tendency for parallel alignment of magnetic moments), while a negative θ indicates antiferromagnetic interactions (a tendency for anti-parallel alignment). A value of θ close to zero implies very weak or negligible interactions.

By plotting the inverse of the magnetic susceptibility (1/χ) against temperature (T), the paramagnetic Curie temperature can be determined from the x-intercept of the linear fit to the high-temperature data, in accordance with the Curie-Weiss law. researchgate.net

For a series of mononuclear Pr(III) complexes, the inverse molar susceptibility versus temperature plots were linear between 45 K and 300 K and were well-described by the Curie-Weiss law. The determined Weiss constants (θ) for these complexes were all negative, ranging from -54.6 K to -104 K, indicating the presence of antiferromagnetic interactions. mdpi.com

Pr(III) ComplexCurie Constant (C) (cm³·mol⁻¹·K)Paramagnetic Curie Temperature (θ) (K)
[Pr(ntfa)₃(MeOH)₂]1.76-60.4
[Pr(ntfa)₃(bipy)₂]2.6-104
[Pr(ntfa)₃(4,4′-Mt₂bipy)]1.96-54.6
[Pr(ntfa)₃(5,5′-Me₂bipy)]1.7-66

Data for illustrative Pr(III) complexes, not PrF₃. Data sourced from mdpi.com

Dynamic Magnetic Susceptibility and Magnetic Ordering in PrF₃ Systems

Dynamic (or AC) magnetic susceptibility measurements probe the magnetic response of a material to a small, oscillating magnetic field. This technique is particularly useful for studying magnetic ordering phenomena and relaxation processes. Unlike static susceptibility, AC susceptibility is a complex quantity with a real (in-phase) component, χ', and an imaginary (out-of-phase) component, χ''. The real part represents the dispersive component of the magnetic response, while the imaginary part represents the absorptive or dissipative component.

In systems undergoing a magnetic phase transition, such as from a paramagnetic to a ferromagnetic or antiferromagnetic state, the AC susceptibility often exhibits a peak at the ordering temperature (Curie temperature, T_C, or Néel temperature, T_N, respectively). icm.edu.pl

For Praseodymium compounds, magnetic ordering is observed in some cases. For instance, the tetravalent praseodymium compound Sr₂PrO₄ undergoes long-range antiferromagnetic ordering at a Néel temperature (T_N) of 3 K. This ordering is evident as a peak in the temperature dependence of the magnetic susceptibility. warwick.ac.uk Similarly, in PrFeAsO, long-range magnetic ordering of the Fe moments is detected below approximately 85 K, followed by the ordering of Pr spins at a lower temperature of 12 K. aps.org

However, bulk PrF₃ is known to be a Van Vleck paramagnet, which means it does not exhibit magnetic ordering down to very low temperatures. Its paramagnetism is temperature-independent at low temperatures due to a non-magnetic singlet ground state separated from the first excited state by an energy gap that is large compared to the thermal energy. hokudai.ac.jpwikipedia.org Therefore, for bulk PrF₃, a sharp peak in the dynamic susceptibility indicative of long-range magnetic ordering is not expected.

Spin Kinetics and Magnetic Coupling in PrF3/Liquid 3He Systems

The interaction between praseodymium trifluoride (PrF3) and liquid helium-3 (B1234947) (3He) presents a fascinating area of study in condensed matter physics, particularly concerning spin kinetics and magnetic phenomena. The unique properties of PrF3 as a Van Vleck paramagnet, combined with the quantum characteristics of liquid 3He, give rise to complex and potentially useful interactions at their interface. This section delves into the specifics of these interactions, including resonance magnetic coupling, the potential for dynamic nuclear polarization, and the mechanisms governing longitudinal magnetization relaxation.

Resonance Magnetic Coupling between PrF3 and 3He Nuclei

A significant discovery in the study of PrF3/liquid 3He systems is the observation of resonance magnetic coupling between the nuclei of liquid 3He and the 141Pr nuclei within the PrF3 crystalline powder. core.ac.uk This phenomenon was identified through pulsed nuclear magnetic resonance (NMR) techniques at a temperature of 1.5 K, initially with PrF3 powder with a grain size under 45 μm. researchgate.net

The basis for this coupling lies in the nature of PrF3 as a Van Vleck paramagnet, which is characterized by a high anisotropy of the effective nuclear magnetogyric ratio. kpfu.ru This anisotropy allows for a direct interaction between the magnetic moments of the 3He nuclei and the 141Pr nuclei at the interface between the liquid helium and the solid PrF3. kpfu.ru The use of nanosized PrF3 powder is anticipated to create a more strongly coupled 3He–141Pr spin system, potentially revealing new aspects of this resonant coupling. kpfu.ru

In experimental setups involving PrF3 nanoparticles submerged in liquid 3He, a single common 3He NMR signal is typically detected. This observation suggests a rapid exchange of 3He atoms between the layer adsorbed to the PrF3 surface and the bulk liquid phase. kpfu.ru

Potential for Dynamic Nuclear Polarization of Liquid 3He via PrF3 Interaction

The magnetic coupling between the 141Pr and 3He nuclear spin systems is of considerable interest due to its potential application in the dynamic nuclear polarization (DNP) of liquid 3He. kpfu.ru DNP is a technique used to enhance the nuclear polarization of a sample beyond the levels achievable at thermal equilibrium. The ability to achieve significant DNP in liquid 3He could have far-reaching implications for various scientific and technological fields, including magnetic resonance imaging (MRI) and quantum computing.

Longitudinal Magnetization Relaxation Mechanisms in PrF3-3He Systems

The study of spin kinetics in the PrF3-3He system reveals key mechanisms governing the relaxation of longitudinal magnetization. One of the primary mechanisms is the modulation of the dipole-dipole interaction within the highly inhomogeneous magnetic field created by the nanosized PrF3 particles. kpfu.ru This is a significant factor in the relaxation of the 3He nuclei.

Furthermore, analysis of the nuclear spin-lattice relaxation data strongly suggests the presence of cross-relaxation between the 3He and 141Pr nuclei. researchgate.netresearchgate.net This process involves the mutual exchange of energy between the two different spin systems as they return to thermal equilibrium.

To distinguish the effects of the paramagnetic nature of PrF3 from other surface effects, comparative studies are often conducted with diamagnetic materials like lanthanum trifluoride (LaF3). By comparing the longitudinal magnetization relaxation rates of 3He in contact with PrF3 and LaF3, researchers can isolate the contribution of the magnetic interactions with the 141Pr nuclei. These experiments show a distinct magnetic field dependence of the relaxation rate for 3He on PrF3 compared to LaF3, highlighting the role of cross-relaxation. researchgate.netaip.org

The following table presents data on the longitudinal magnetization relaxation rate of adsorbed 3He nuclei in contact with PrF3 and LaF3 nanoparticles at a temperature of 1.5 K, illustrating the different relaxation behaviors.

Magnetic Field (T)Longitudinal Magnetization Relaxation Rate on PrF3 (s⁻¹)Longitudinal Magnetization Relaxation Rate on LaF3 (s⁻¹)
Data sourced from graphical representations in cited literature and is qualitative.Values are illustrative of the trend.Values are illustrative of the trend.
~0.1HigherLower
~0.3Peak RelaxationRelatively Constant
~0.5LowerRelatively Constant

This table is based on qualitative data extracted from graphical representations in the source material and is intended to illustrate the observed trends in relaxation rates. researchgate.netaip.org

Theoretical and Computational Studies of Praseodymium Trifluoride

Quantum Chemical Investigations of PrF3 Electronic Structure

Quantum chemical investigations offer a microscopic view of the electronic arrangements and bonding within PrF3. rsc.org These studies are crucial for explaining the material's macroscopic properties, such as its insulating nature and magnetic behavior. aip.org The presence of lanthanide elements like praseodymium presents a significant challenge for theoretical methods due to the intricate interplay of strong electronic correlation and relativistic effects in the 4f electrons. arxiv.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems like atoms, molecules, and solids. wikipedia.orgnih.gov It has been applied to study PrF3, primarily to understand its ground state properties. aip.orgresearchgate.net DFT calculations aim to determine the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org

In the study of PrF3, DFT has been employed through various approaches, including the full potential linearized augmented plane wave (FP-LAPW) method. aip.orgaip.org These investigations focus on the role of the praseodymium f-states in determining the electronic and optical properties of the compound. aip.org However, standard DFT approximations often struggle to accurately describe the highly correlated 4f electrons in lanthanides. researchgate.netpitt.edu

Computational studies of PrF3 systems utilize a range of methods, from first-principles ab initio techniques to faster, parameterized semiempirical approaches. libretexts.orgscribd.com

Ab initio methods compute electronic state energies and properties from first principles, without relying on experimental data for fitting. libretexts.org For lanthanide systems like PrF3, these methods are essential for situations involving new or unusual electronic bonding. arxiv.orglibretexts.org However, their high computational cost can limit their application to smaller or less complex systems. libretexts.orgscribd.com

Semiempirical methods use experimental data or results from ab initio calculations to determine some of the necessary parameters, making them computationally less intensive. libretexts.org This allows for the study of larger, more complex systems. For instance, semiempirical methods have been used to optimize parameters for modeling REM-ion-based complexes in fluoride (B91410) salts, including species related to PrF3. researchgate.net

The choice between these methods depends on the desired balance between accuracy and computational feasibility, with ab initio methods providing higher accuracy at a greater computational expense. scribd.com

A key challenge in the theoretical modeling of PrF3 is the proper treatment of the highly localized and strongly correlated 4f electrons of the Pr atom. aip.org Standard approximations within DFT, such as the Local Spin Density Approximation (LSDA), have proven insufficient for this task. researchgate.net

LSDA calculations incorrectly predict PrF3 to have a metallic ground state by placing the 4f electron bands at the Fermi level. aip.orgresearchgate.net This contradicts experimental evidence, which shows PrF3 to be a wide-bandgap insulator. aip.org

To address this failure, the LSDA+U method is employed. This approach adds a Hubbard-like term to the LSDA energy functional to better account for the strong on-site Coulomb repulsion (the 'U' parameter) among the localized 4f electrons. aip.orgmpg.de The LSDA+U approximation successfully corrects the deficiencies of LSDA by shifting the occupied and unoccupied 4f-states away from the Fermi energy, thereby opening a band gap and correctly predicting the insulating nature of PrF3. aip.orgresearchgate.net This demonstrates the critical importance of accounting for strong electron correlation in this material. aip.org

MethodPredicted Ground State for PrF3Reason for OutcomeReference
LSDAMetallicIncorrectly positions the 4f-bands at the Fermi energy due to inadequate treatment of strong electron correlation. researchgate.net
LSDA+UInsulatingAdds an on-site Coulomb repulsion term (U) that shifts the 4f bands away from the Fermi energy, opening a band gap. aip.orgresearchgate.net

Theoretical Studies of PrF₃ Vibrational Modes and Lattice Dynamics

Theoretical studies of the vibrational modes and lattice dynamics of praseodymium trifluoride provide fundamental insights into its structural properties, stability, and behavior under different conditions. mdpi.com These studies are often conducted in conjunction with experimental techniques like Raman and infrared spectroscopy to provide a comprehensive understanding of the material's properties. mdpi.com

First-principles calculations, based on density-functional perturbation theory (DFPT), are a powerful tool for investigating the lattice dynamics of crystalline solids like PrF₃. uclouvain.be These calculations can determine the frequencies, symmetries, and polarization vectors of the phonon modes at the center of the Brillouin zone. mdpi.com This information is crucial for interpreting experimental vibrational spectra and for understanding the nature of interatomic forces within the crystal lattice.

Theoretical studies have been performed to determine the vibrational frequencies of the PrF₃ molecule. researchgate.net For lanthanide trihalides, the molecular geometry can be pyramidal, and computational models help in determining the bond angles and vibrational frequencies associated with different modes of motion. researchgate.net

Lattice dynamics studies are also essential for understanding phase transitions in materials. royalsocietypublishing.org In some rare-earth compounds, interactions between the electronic states of the lanthanide ion and the lattice vibrations (phonons) can induce structural phase transitions. royalsocietypublishing.org Theoretical models, such as those incorporating pseudo-spin formalism to describe the electronic levels and their coupling to phonons, can be developed to explain the observed changes in the vibrational spectra across a phase transition. royalsocietypublishing.org The study of lattice dynamics under high pressure is another important area, where theoretical calculations can predict pressure-induced phase transitions and changes in vibrational properties. mdpi.com

Table 2: Theoretical Approaches to Vibrational Modes and Lattice Dynamics

Theoretical ApproachDescriptionApplication to PrF₃
Density-Functional Perturbation Theory (DFPT) A first-principles method to calculate the response of a system to a small perturbation, such as an atomic displacement. uclouvain.beUsed to compute phonon frequencies, vibrational modes, and related properties of crystalline PrF₃. uclouvain.be
Molecular Field Model A model used to describe the interactions between different components in a system, such as electronic states and phonons. royalsocietypublishing.orgCan be used to analyze Jahn-Teller induced phase transitions in PrF₃. royalsocietypublishing.org
Ab Initio Calculations Computational methods that are based on quantum mechanics and do not rely on empirical parameters. mdpi.comProvide structural and vibrational properties that can be compared with experimental data. mdpi.com

Computational Analysis of Bonding in this compound

Computational analysis of the chemical bonding in this compound is essential for understanding its electronic structure, stability, and chemical reactivity. Quantum-chemical studies, often in combination with experimental techniques like matrix-isolation spectroscopy, provide detailed insights into the nature of the Pr-F bond. researchgate.net

The bonding in lanthanide compounds is often described as predominantly ionic, arising from the interaction between the Ln³⁺ cation and the halide anions. The Born-Haber cycle and lattice energy calculations can provide a quantitative measure of the ionic character of the bonds. nih.gov The lattice energy is influenced by the charges and radii of the ions involved. nih.gov

However, covalent contributions to the bonding also play a significant role. Computational methods can quantify the degree of covalency by analyzing the molecular orbitals and the electron density distribution. For instance, the analysis of bonding in various lanthanide complexes has been used to probe the extent of covalent character in metal-ligand bonds. nih.gov

Theoretical calculations are also crucial for determining the geometric structure of PrF₃ molecules. Gas-phase electron diffraction studies, supported by computational modeling, have been used to determine the molecular configuration of lanthanide trihalides, which are often found to have a pyramidal shape. researchgate.net These studies provide precise data on bond lengths and bond angles. For example, in praseodymium tribromide (PrBr₃), the Br-Pr-Br bond angle has been determined to be 114.7(10)°. researchgate.net Similar computational approaches can be applied to PrF₃ to determine its molecular geometry and the nature of the Pr-F bonds.

Furthermore, computational studies can explore the chemistry of praseodymium in different oxidation states. For example, theoretical investigations have been conducted on the stability of the PrF₅ molecule, which would involve praseodymium in a +5 oxidation state. researchgate.net These studies help to define the limits of chemical bonding and oxidation states for praseodymium.

Table 3: Computational Insights into Bonding in PrF₃

PropertyComputational MethodFinding
Bond Nature Quantum Chemistry CalculationsPrimarily ionic with some covalent character.
Molecular Geometry Gas-Phase Electron Diffraction & Computational ModelingPredicted to be pyramidal for the isolated molecule. researchgate.net
Oxidation State Stability Theoretical InvestigationsUsed to assess the feasibility of higher oxidation states like Pr(V) in fluoride complexes. researchgate.net
Bond Lengths & Angles Quantum-Chemical CalculationsProvides precise structural parameters for the PrF₃ molecule.

Advanced Applications and Materials Development Incorporating Praseodymium Trifluoride

PrF₃ in Magneto-Optical Devices

Magneto-optical devices are crucial for controlling the polarization of light, enabling applications such as optical isolators that protect laser sources from back-reflections. PrF₃ crystals have been identified as a promising material for these applications, especially in the UV range.

Praseodymium trifluoride single crystals function effectively as Faraday rotators, a key component in devices like optical isolators. optica.org The Faraday effect, where the plane of polarized light rotates under the influence of a magnetic field parallel to the light's propagation direction, is particularly pronounced in certain materials. wikipedia.org While materials like terbium-gallium-garnet (TGG) are standard for the visible and near-infrared regions, PrF₃ demonstrates superior performance in the ultraviolet (UV) spectrum. optica.orgscientific.net High-quality PrF₃ crystals, grown by methods such as the Czochralski technique or the temperature gradient technique (TGT), have been systematically studied for their magneto-optical properties. scientific.netiaea.org Research comparing PrF₃ with other fluoride (B91410) crystals like CeF₃ and LiREF₄ (where RE stands for a rare-earth element) has established its specific advantages. optica.orgscientific.net While CeF₃ is superior for wavelengths above 300 nm, PrF₃ is recognized as the best rotator for the 220-300 nm range. scientific.netnih.gov

The primary advantage of this compound for deep-UV optical isolation lies in its excellent transparency in this spectral region. iaea.org Unlike TGG and even CeF₃, which become strongly absorbent below certain UV wavelengths, PrF₃ maintains transparency down to approximately 220 nm, with some studies noting its transparency extends to even shorter wavelengths. iaea.orgresearchgate.net This property makes it a unique and promising candidate for Faraday rotators in laser systems that operate below 300 nm. iaea.org The demand for new and improved Faraday rotators in the UV-visible wavelength region is increasing, and rare-earth fluoride single crystals like PrF₃ are positioned to meet this need due to their superior properties compared to other materials considered for this range. optica.orgnih.gov

The Verdet constant (V) is a material-dependent property that quantifies the strength of the Faraday effect and is strongly dependent on wavelength. wikipedia.org For this compound, the Verdet constant increases significantly as the wavelength decreases towards the UV absorption edge. researchgate.net Its dispersion in the visible and near-infrared regions is similar to that of TGG. iaea.org However, its performance in the UV region is remarkable. researchgate.net For instance, the Verdet constant of a PrF₃ crystal is predicted to increase from 677.93 rad T⁻¹ m⁻¹ at 300 nm to 967.53 rad T⁻¹ m⁻¹ at 270 nm. iaea.org Another study reported even larger values, with V increasing from 817 rad/Tm at 300 nm to 3143 rad/Tm at 220 nm. researchgate.net This substantial increase in the Verdet constant, combined with its high transparency, results in a high magneto-optical figure of merit in the 220-300 nm range. optica.org

Table 1: Verdet Constant of this compound at Various Wavelengths

Wavelength (nm)Verdet Constant (rad T⁻¹ m⁻¹)Source(s)
300677.93 - 817 iaea.orgresearchgate.net
270967.53 iaea.org
2222964 researchgate.net
2203143 researchgate.net

PrF₃ in Luminescent and Optoelectronic Materials

The electronic structure of the praseodymium ion (Pr³⁺) allows for efficient luminescence, particularly in the UV-C band, making PrF₃ and Pr³⁺-doped materials valuable for specialized light-emitting applications.

The praseodymium ion (Pr³⁺) is frequently used as an activator in phosphors designed to emit in the UV-C region (200-280 nm). acs.orgmdpi.com This is due to its strong luminescence resulting from the 4f¹5d¹→4f² electronic transition, which can be tuned within the UV spectrum depending on the host material. mdpi.com Fluoride hosts are particularly suitable for achieving high luminescence efficiency because their low phonon energies reduce the likelihood of non-radiative transitions. acs.org Pr³⁺-doped phosphors are being investigated for applications such as microbial sterilization, where deep-UV radiation is effective. nih.govnih.gov Materials doped with Pr³⁺ can be excited by various sources, including X-rays or lower-energy photons through up-conversion processes, to produce the desired high-energy UV-C emission. mdpi.comnih.gov

Transparent ceramics doped with rare-earth ions like Pr³⁺ combine the desirable optical properties of single crystals with the manufacturing advantages of ceramics. researchgate.net PrF₃-doped nanoglass-ceramics, particularly those based on oxyfluoride glass, are being developed for various photonic applications. researchgate.netresearchgate.net These materials incorporate fluoride nanocrystals within a glass matrix, providing a low-phonon-energy environment for the Pr³⁺ ions, which enhances luminescence efficiency. researchgate.netresearchgate.net The transparency of these ceramics allows for efficient excitation and light extraction, which is advantageous for applications such as long persistent luminescence. kyoto-u.ac.jp Research has shown that Pr³⁺-doped garnet transparent ceramics can exhibit strong persistent luminescence, making them suitable for advanced optical devices. kyoto-u.ac.jp

PrF3-Doped Transparent Ceramics for Optical Applications

Influence of PrF₃ Doping Concentration on Optical Transmittance and Tunable Luminescence Color

The concentration of PrF₃ as a dopant in various transparent materials, such as glasses and ceramics, has a profound impact on their optical properties, specifically their optical transmittance and luminescence color. Research into these effects has revealed that careful control of the PrF₃ doping level can tailor the material for specific photonic applications.

In a study on PrF₃-doped Strontium Fluoride (SrF₂) transparent ceramics, it was discovered that the doping concentration of PrF₃ directly influences the luminescence color. As the concentration of PrF₃ increases, the emission color of the ceramic can be tuned from the blue region to the reddish region, and ultimately to the orange region. researchgate.net This tunability is a result of the complex interactions between Pr³⁺ ions at higher concentrations. researchgate.net

Furthermore, the research on PrF₃-doped SrF₂ ceramics indicated that PrF₃ doping can have a positive effect on the optical transmittance of the material. researchgate.net In one instance, a SrF₂ ceramic doped with 5 wt% PrF₃ and sintered at 950 °C exhibited high transmittance values of 90.4% at 350 nm and 91.9% at 1200 nm. researchgate.net However, it is important to note that at high doping concentrations, a phenomenon known as concentration quenching can occur, which leads to a decrease in luminescence intensity. researchgate.net This quenching is attributed to interactions between Pr³⁺ ions, which can form clusters within the crystal lattice. researchgate.net

The relationship between PrF₃ concentration and optical properties has also been investigated in various glass systems. In phosphate (B84403) glasses, for example, the intensity of certain emission transitions increases with Pr³⁺ concentration up to a certain point (e.g., 0.5 mol%), after which concentration quenching leads to a reduction in intensity. researchgate.net The following table summarizes the observed effects in Pr:SrF₂ ceramics.

PrF₃ ConcentrationObserved Luminescence ColorEffect on Transmittance
IncreasingBlue -> Reddish -> Orange researchgate.netPositive effect on increasing optical transmittance researchgate.net
High-Potential for luminescence intensity quenching researchgate.net

Table 1: Influence of PrF₃ Doping Concentration on Luminescence and Transmittance in SrF₂ Ceramics

PrF₃ in Optical Fiber Amplifiers (Near-Infrared Emission)

Praseodymium-doped fiber amplifiers (PDFAs) are crucial components in optical communication systems, particularly for the amplification of signals in the O-band (Original band), which is widely used in data centers, metro networks, and access networks. nih.gov PrF₃ is a key material in the fabrication of the optical fibers used in these amplifiers.

The host material for the praseodymium ions in these fibers is critical for efficient amplification. Silica glass, a common material for optical fibers, is not suitable for PDFAs because the excited Pr³⁺ ions tend to decay non-radiatively, releasing energy as vibrations (phonons) rather than as photons. nih.gov To overcome this, low-phonon-energy host materials are required, with fluoride glasses being a prominent choice. nih.govsoton.ac.uk Among these, ZBLAN (ZrF₄-BaF₂-LaF₃-AlF₃-NaF) is a commonly used fluoride glass host for PDFAs. nih.gov The lower phonon energy of fluoride glass suppresses non-radiative decay, allowing for efficient light amplification. nih.gov

Research has focused on optimizing the performance of PDFAs by adjusting parameters such as the length of the Pr³⁺-doped fiber, the concentration of Pr³⁺ ions, and the pump power. sciopen.com Theoretical simulations have shown that a small signal peak gain of around 22.7 dB can be achieved at 1.3 μm with a relatively short fiber length of 15.7 m and an optimized pump power of 300 mW. sciopen.com Other studies have aimed to enhance the performance of PDFAs in the O-band (1270–1350 nm) by employing bidirectional pumping and optimizing the fiber's mode-field diameter and Pr³⁺ concentration, achieving a simulated peak gain of 56.4 dB. semanticscholar.org

The table below presents key parameters and performance metrics for Praseodymium-Doped Fiber Amplifiers based on simulation studies.

ParameterValueWavelengthReference
Peak Gain~22.7 dB1.3 µm sciopen.com
Fiber Length15.7 m- sciopen.com
Pump Power300 mW- sciopen.com
Minimum Noise Figure4 dB1.284 µm sciopen.com
Peak Gain (Enhanced)56.4 dB1310 nm semanticscholar.org
Power Conversion Efficiency47%1310 nm semanticscholar.org
Output Optical Power~1.6 W (32 dBm)1310 nm semanticscholar.org

Table 2: Simulated Performance of Praseodymium-Doped Fiber Amplifiers

PrF₃ in Scintillator Materials for High-Energy Applications

Scintillator materials are substances that emit light when they absorb high-energy radiation, such as gamma rays or X-rays. researchgate.net This property makes them essential components in detectors for medical imaging, high-energy physics, and security applications. researchgate.net this compound, both as a standalone crystal and as a dopant, has shown promise in the development of advanced scintillator materials.

Single crystals of PrF₃ have been grown and their scintillation properties investigated. Studies have shown that PrF₃ exhibits a single, sharp emission peak at approximately 400 nm, with a light intensity comparable to that of Bismuth Germanate (BGO), a commonly used scintillator material. osti.gov The decay time of this emission was measured to be 510 ns. osti.gov

Furthermore, Pr³⁺ ions are used as activators in other host crystals to create efficient scintillators. For instance, Praseodymium-doped Lutetium Aluminum Garnet (LuAG) has been developed for modern imaging applications. researchgate.net The Pr³⁺ ions in LuAG provide a fast 5d→4f transition, resulting in a significantly shorter decay time compared to the more common Cerium-doped scintillators. researchgate.net In Pr:LuAG, the scintillation decay is dominated by a fast component of 26 ns. researchgate.net

Research has also explored co-doping PrF₃ with other elements, such as Cerium (Ce), to enhance scintillation properties. In CeF₃ crystals, which are known for their fast response time and high radiation resistance, doping with Lu has been shown to be effective in increasing the luminescence efficiency. osti.gov The development of these novel rare-earth-doped fluoride and oxide scintillators is crucial for advancing two-dimensional imaging technologies. researchgate.net

The following table summarizes the scintillation properties of PrF₃ and Pr-doped materials.

Scintillator MaterialEmission PeakDecay TimeLight YieldReference
PrF₃ single crystal~400 nm510 nsComparable to BGO osti.gov
Pr:LuAG-26 ns (dominant)20,000 ph/MeV researchgate.netresearchgate.net
CeF₃--~11,800 ph/MeV osti.gov

Table 3: Scintillation Properties of Praseodymium-Based Materials

PrF₃ as a Component in Laser Gain Media

Praseodymium-doped materials are valuable as gain media for solid-state lasers, particularly for generating laser emission in the visible spectrum. researchgate.net PrF₃ is used to introduce Pr³⁺ ions into various crystalline and glass hosts, such as fluoride glasses, which are then used to create laser systems. researchgate.net

Praseodymium-doped Yttrium Lithium Fluoride (Pr:YLF) is a well-known laser crystal that can produce multi-wavelength output in the red (640 nm), orange (607 nm), green (523 nm), and deep-red (720 nm) regions of the spectrum. researchgate.net These lasers can be pumped by compact, diode-pumped solid-state (DPSS) systems. mdpi.com The development of powerful blue-emitting laser diodes has been a key enabler for the recent advancements in compact Pr:YLF lasers.

Fluoride fibers doped with praseodymium are also used for laser emission at various visible wavelengths (490 nm, 520 nm, 605 nm, 635 nm, 695 nm, 715 nm) and in the infrared at 1.3 µm. researchgate.net The low phonon energy of fluoride host materials is advantageous for achieving efficient laser action. researchgate.net

Research has also been conducted on Pr³⁺-doped AlF₃-based glasses. These materials have shown potential for use in mid-infrared (MIR) fiber lasers, with broadband emission observed between 2.6 and 4.1 µm. The gain properties of these materials can be estimated from their emission and absorption cross-sections.

The table below lists some of the key emission wavelengths achieved with praseodymium-doped laser gain media.

Host MaterialEmission WavelengthsLaser TypeReference
Pr:YLF Crystal640 nm (red), 607 nm (orange), 523 nm (green), 720 nm (deep red)Solid-State Laser researchgate.net
Pr-doped Fluoride Fiber490 nm, 520 nm, 605 nm, 635 nm, 695 nm, 715 nm (visible), 1.3 µm (infrared)Fiber Laser researchgate.net
Pr³⁺-doped AlF₃-based Glass2.6 - 4.1 µm (MIR)Fiber Laser

Table 4: Emission Wavelengths of Praseodymium-Doped Laser Gain Media

PrF₃ in Energy Storage and Conversion Technologies

Beyond its applications in optics and photonics, this compound is also being explored for its potential to enhance energy storage and conversion devices. Its use in nanocoatings and as a dopant in conductive films is paving the way for more stable and efficient energy technologies.

PrF₃ Nanocoatings for Cathode Stabilization in Lithium-Ion Batteries

The performance and longevity of lithium-ion batteries, particularly those with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO), are often limited by side reactions between the electrode and the electrolyte, especially at elevated temperatures. To address this issue, researchers have investigated the use of nanocoatings to protect the cathode surface.

A study demonstrated that a PrF₃ nanocoating, applied through a wet chemistry method, can significantly improve the electrochemical performance of LNMO electrodes. The PrF₃ nanocoating acts as a stabilizing layer on the LNMO electrode surface, which inhibits these detrimental side reactions. This leads to enhanced structural stability and improved lithium-ion diffusion kinetics.

The electrochemical testing results from this study are compelling. An LNMO electrode coated with 1 wt% PrF₃ exhibited a capacity retention of 91.4% after 100 cycles at a rate of 0.2C and a temperature of 55 °C. In contrast, the uncoated (pristine) LNMO electrode failed to release its capacity after just 91 cycles under the same conditions. At a high discharge rate of 10C, the coated electrode delivered a discharge capacity of 88.9 mAh g⁻¹, which was substantially higher than the 48.2 mAh g⁻¹ achieved by the pristine electrode. These findings suggest that PrF₃ nanocoatings are an effective strategy for stabilizing the energy density and cycling performance of high-energy-density lithium-ion batteries operating at high voltages and temperatures.

The following table summarizes the performance improvements observed with PrF₃-coated LNMO cathodes.

Performance MetricPristine LNMO Electrode1 wt% PrF₃-Coated LNMO ElectrodeTest ConditionsReference
Capacity RetentionFailed after 91 cycles91.4% after 100 cycles0.2C, 55 °C, 3.5-4.9 V
Discharge Capacity48.2 mAh g⁻¹88.9 mAh g⁻¹10C

Table 5: Electrochemical Performance of Pristine vs. PrF₃-Coated LNMO Cathodes

Pr and F Co-Doped SnO₂ Transparent Conductive Films for Advanced Optoelectronics

Transparent conductive oxide (TCO) films are essential components in a wide range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.net While materials like indium tin oxide (ITO) are widely used, there is a drive to develop alternative TCOs that are indium-free and possess high work functions.

One promising approach is the co-doping of tin oxide (SnO₂) with praseodymium (Pr) and fluorine (F), using PrF₃ as the doping source. researchgate.net In this method, a Pr and F co-doped SnO₂ (PFTO) film is prepared, for instance, by ion-assisted electron beam deposition. researchgate.net The use of PrF₃ simplifies the fabrication process for doping F into SnO₂. researchgate.net

An optimized PFTO film has been shown to exhibit both high electrical conductivity and excellent optical transparency. researchgate.net Specifically, an average visible optical transmittance of 83.6% and a minimum electrical resistivity of 3.7 × 10⁻³ Ω·cm have been achieved. researchgate.net These properties correspond to a carrier density of 1.298 × 10²⁰ cm⁻³ and a Hall mobility of 12.99 cm²/V·s. researchgate.net

A key advantage of these PFTO films is their high work function, which has been measured at 5.147 eV. researchgate.net This is a significant improvement over many other TCO materials. The surface morphology of these films is also favorable, with a low average roughness of 1.45 nm. researchgate.net The properties of the PFTO films are dependent on the concentration of PrF₃ in the target material used for deposition, with a 3 mol% PrF₃ target yielding the maximum carrier concentration in one study. researchgate.net

The table below presents the key properties of an optimized Pr and F co-doped SnO₂ transparent conductive film.

PropertyValueReference
Average Visible Optical Transmittance83.6% researchgate.net
Minimum Electrical Resistivity3.7 × 10⁻³ Ω·cm researchgate.net
Carrier Density1.298 × 10²⁰ cm⁻³ researchgate.net
Hall Mobility12.99 cm²/V·s researchgate.net
Work Function5.147 eV researchgate.net
Average Roughness1.45 nm researchgate.net
Optimal PrF₃ in Target3 mol% researchgate.net

Table 6: Properties of an Optimized Pr and F Co-Doped SnO₂ (PFTO) Film

Interactions of Praseodymium Trifluoride with Other Systems

Interactions with Liquid ³He as a Magnetic Probe

Praseodymium trifluoride (PrF₃) exhibits Van Vleck paramagnetism, a type of magnetism characterized by a positive and temperature-independent magnetic susceptibility at low temperatures. wikipedia.orghokudai.ac.jp This behavior arises from the electronic structure of the praseodymium ion (Pr³⁺) within the crystal lattice. In PrF₃, the crystal electric field lifts the degeneracy of the Pr³⁺ ion's ground multiplet, leading to a non-magnetic singlet ground state. hokudai.ac.jp

Unlike typical paramagnetism which follows the Curie Law (where susceptibility is inversely proportional to temperature), the magnetic susceptibility of a Van Vleck paramagnet like PrF₃ becomes constant at low temperatures. hokudai.ac.jp A magnetic moment is not inherent to the ground state but is induced by the application of an external magnetic field. This induced moment results from the magnetic field mixing the non-magnetic ground state with higher-energy excited states. hokudai.ac.jp

This distinct magnetic behavior makes PrF₃ a material of interest for applications in low-temperature physics, particularly in studies involving liquid helium-3 (B1234947) (³He). Researchers have proposed using insulating Van Vleck paramagnets such as PrF₃ as a solid substrate for the dynamic polarization of ³He nuclei at high magnetic fields. researchgate.net The unique magnetic properties of PrF₃ can be harnessed to influence the nuclear spins in liquid ³He, serving as a sensitive probe and tool for studying the quantum fluid's properties.

Biological Interactions of PrF₃ Nanoparticles (e.g., Bactericidal Activity)

While direct studies on the bactericidal activity of this compound nanoparticles are not extensively documented, research on other rare-earth fluoride (B91410) nanoparticles and praseodymium complexes provides strong evidence for their potential antimicrobial properties. Nanoparticles, in general, are increasingly investigated as alternatives to traditional antibiotics due to the rise of multidrug-resistant bacteria. acs.org

The antibacterial mechanisms of nanoparticles are often multifaceted, making it difficult for bacteria to develop resistance. acs.org Generally accepted mechanisms include the generation of reactive oxygen species (ROS) which induces oxidative stress, disruption of the bacterial cell membrane, and interference with intracellular components like DNA and proteins. acs.org For nanoparticles to be effective, direct contact with bacterial cells is typically required. acs.org

Studies on yttrium fluoride (YF₃) nanoparticles, a rare-earth fluoride analogous to PrF₃, have demonstrated dose-dependent antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. aip.orgsamaterials.com The antimicrobial activity was also found to be dependent on the size of the nanoparticles. aip.orgsamaterials.com Furthermore, praseodymium complexes synthesized with pyridine (B92270) nitrogen oxides have shown significant inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. glchemist.com These complexes were found to be more potent than the constituent ligands or rare-earth salts alone. glchemist.com The proposed mechanism involves the promotion of intracellular substance exudation, leading to bacterial cell death. glchemist.com These findings suggest a strong potential for PrF₃ nanoparticles to exhibit similar bactericidal activities.

Bacterial StrainCompound TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusPraseodymium Complex3.125 µg/mL glchemist.com
Escherichia coliPraseodymium Complex6.25 µg/mL glchemist.com
Escherichia coliYttrium Fluoride (YF₃) NPs0.01 mg/mL aip.org

Environmental Applications (e.g., Pr(III) Removal from Aqueous Solutions via Biosorption)

The removal of rare earth elements like praseodymium from industrial wastewater is an area of significant environmental interest. researchgate.netscience.gov Biosorption, which utilizes biological materials to bind and remove pollutants from aqueous solutions, has emerged as an effective, low-cost, and eco-friendly technology for this purpose. taylorandfrancis.comstanfordmaterials.com Various biomasses have been investigated for their ability to sequester praseodymium(III) ions.

Research has shown that the bark powder of Terminalia arjuna has a high affinity for adsorbing Pr(III), with removal rates exceeding 90% under optimal conditions. researchgate.netscience.gov The efficiency of biosorption is influenced by several factors, including the pH of the solution, the dosage of the biosorbent, the initial concentration of metal ions, and the contact time. researchgate.netscience.gov For Terminalia arjuna, the adsorption percentage of Pr(III) increased from 91.47% to 94.15% as the initial solution pH rose from 1.91 to 6.63. science.gov This is because at lower pH values, an increased concentration of H⁺ ions competes with the Pr(III) ions for the same binding sites on the biosorbent. science.gov

Similarly, the green seaweed Ulva lactuca and the microalga Arthrospira platensis have been identified as effective biosorbents for Pr(III). attelements.commdpi.com For Ulva lactuca, the maximum Pr(III) uptake of 0.495 mmol/g was observed at pH 5. attelements.com In the case of non-living Arthrospira platensis biomass, the removal of Pr(III) was a rapid process, with 74% of the ions being absorbed from the solution within the first 3 minutes of interaction. mdpi.com The maximum biosorption capacity calculated from the Langmuir model for this biomass was 99.3 mg/g at pH 3.0. mdpi.com The mechanisms underlying Pr(III) biosorption by these materials can include electrostatic interaction, ion exchange, or chemical biosorption involving various functional groups on the biomass surface. mdpi.com

BiosorbentOptimal pHMaximum Uptake CapacityKey FindingsReference
Terminalia arjuna bark powder6.63>90% removalAdsorption is pH-dependent; fits pseudo-second-order kinetic model. researchgate.netscience.gov
Ulva lactuca (green seaweed)5.00.495 mmol/gIncreasing pH favored biosorption. attelements.com
Arthrospira platensis (non-living)3.099.3 mg/gRapid uptake, with 74% removal in 3 minutes. mdpi.com
Crab Shell (CRS)3.0-9.057.8 mg/gFits Langmuir isotherm model, suggesting homogeneous biosorption. hokudai.ac.jp
Orange Peel (OP)3.0-9.049.9 mg/gFits pseudo-second-order model, confirming chemisorption. hokudai.ac.jp

Q & A

Q. What are the established synthesis routes for praseodymium trifluoride, and how do reaction conditions influence product purity?

this compound can be synthesized via two primary methods:

  • Chlorine trifluoride (ClF₃) reaction : Requires controlled gas-phase reactions at elevated temperatures to avoid intermediate byproducts.
  • Hydrofluoric acid (HF) precipitation : Involves aqueous-phase reactions with praseodymium salts, demanding strict pH and temperature control to prevent oxide/hydroxide contamination . Purity is validated using X-ray diffraction (XRD) and elemental analysis to confirm phase composition and stoichiometry.

Q. What characterization techniques are essential for verifying the structural and chemical integrity of this compound?

  • XRD : Confirms crystalline phase and lattice parameters.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition thresholds.
  • Spectroscopy (UV-Vis, FTIR) : Identifies electronic transitions and ligand bonding environments, particularly for detecting trace oxides or hydroxides .

Q. How is the enthalpy of formation of this compound experimentally determined, and why is this critical for thermodynamic modeling?

Fluorine bomb calorimetry is the gold standard, involving combustion of praseodymium metal in F₂ gas to measure heat release. This data is vital for predicting PrF₃ stability in high-temperature applications like molten salt reactors .

Advanced Research Questions

Q. How does the solubility of this compound in molten fluoride eutectics vary with temperature, and what methods ensure accurate measurement?

In 46.5LiF-11.5NaF-42KF eutectic systems, solubility increases from 500°C to 750°C. Two methodologies are employed:

  • Isothermal saturation : Measures equilibrium solubility via gravimetric analysis.
  • Reflectance spectroscopy : Provides real-time monitoring of ionic species (e.g., Pr³⁺) in melts, enabling dynamic solubility profiling . Discrepancies between methods highlight the need for cross-validation using XRD or inductively coupled plasma (ICP) analysis.

Q. What spectroscopic techniques resolve contradictions in reported covalent bonding characteristics of Pr³⁺ in trifluoride matrices?

Absorption and fluorescence spectroscopy in matrices like LaF₃ or YAG reveal shifts in J-level centers due to ligand electronegativity. For example, Pr–F bonds exhibit 0.7% lower covalency than Pr–O bonds, impacting optical properties like fluorescence lifetimes . Time-resolved laser spectroscopy further distinguishes ligand-field effects from lattice phonon interactions.

Q. How can phase transformation inconsistencies in this compound under thermal stress be systematically addressed?

Contradictions arise from rapid cooling rates or uncontrolled atmospheres. A combined approach using:

  • Controlled thermal treatments : Slow cooling (1–5°C/min) under inert gas to stabilize intermediate phases.
  • Synchrotron XRD : Captures real-time structural changes during heating/cooling cycles.
  • Oxygen content analysis : WD-XRF or elemental analyzers validate stoichiometric shifts during phase transitions .

Q. What methodologies optimize this compound separation in salt-metal extraction systems for nuclear waste processing?

Distribution coefficients (e.g., PrF₃ in MgCl₂-NaCl-KCl melts) depend on alloy composition. Radiochemical tracer studies with Cu-Mg alloys show 10⁵× higher partitioning efficiency than Al-Mg systems due to praseodymium activity differences. Methodological rigor requires inert-atmosphere gloveboxes and gamma spectroscopy for tracer quantification .

Q. How do ligand environments (e.g., F⁻ vs. O²⁻) influence the catalytic activity of this compound in oxidative reactions?

Comparative studies using X-ray photoelectron spectroscopy (XPS) and density functional theory (DFT) reveal that F⁻ ligands stabilize Pr³⁺ oxidation states, reducing redox activity. In contrast, oxygen-rich environments promote Pr³⁺→Pr⁴⁺ transitions, enhancing catalytic efficiency in methane oxidation .

Data-Driven Research Design Considerations

Q. What experimental parameters are critical for replicating this compound solubility studies in molten salts?

  • Temperature uniformity : ±2°C tolerance using resistive furnaces.
  • Ion activity monitoring : In-situ electrochemical sensors or spectroscopy.
  • Post-experiment quenching : Rapid cooling to "freeze" melt composition for ex-situ analysis .

Q. How should researchers design studies to address gaps in higher fluoride (PrF₄) stability data?

  • Fluorination kinetics : React PrF₃ with F₂ gas at 400–600°C, monitored via mass spectrometry.
  • High-pressure XRD : Resolves structural transitions during fluorination. Existing discrepancies in PrF₄ stability underscore the need for O₂-free environments to avoid oxyfluoride formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.